molecular formula C14H11ClN6O B12186136 2-chloro-N~1~-(6-methyl-2-pyridyl)-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide

2-chloro-N~1~-(6-methyl-2-pyridyl)-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B12186136
M. Wt: 314.73 g/mol
InChI Key: XZOYGFHMWDRHRX-UHFFFAOYSA-N
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Description

2-chloro-N~1~-(6-methyl-2-pyridyl)-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N~1~-(6-methyl-2-pyridyl)-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridyl intermediate: Starting with 6-methyl-2-pyridine, various functional groups can be introduced through reactions such as halogenation, nitration, or alkylation.

    Formation of the benzamide core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine.

    Introduction of the tetrazole ring: The tetrazole ring can be introduced through cyclization reactions involving azides and nitriles.

    Final coupling: The final step involves coupling the pyridyl intermediate with the benzamide core under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridyl ring.

    Reduction: Reduction reactions might target the nitro groups if present in intermediates.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups at the chloro position.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N~1~-(6-methyl-2-pyridyl)-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N~1~-(6-methyl-2-pyridyl)benzamide: Lacks the tetrazole ring.

    N~1~-(6-methyl-2-pyridyl)-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Lacks the chloro group.

    2-chloro-N~1~-(2-pyridyl)-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Lacks the methyl group on the pyridyl ring.

Uniqueness

The presence of the chloro group, the methyl group on the pyridyl ring, and the tetrazole ring in 2-chloro-N~1~-(6-methyl-2-pyridyl)-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C14H11ClN6O

Molecular Weight

314.73 g/mol

IUPAC Name

2-chloro-N-(6-methylpyridin-2-yl)-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H11ClN6O/c1-9-3-2-4-13(17-9)18-14(22)11-7-10(5-6-12(11)15)21-8-16-19-20-21/h2-8H,1H3,(H,17,18,22)

InChI Key

XZOYGFHMWDRHRX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl

Origin of Product

United States

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